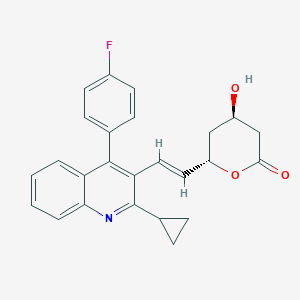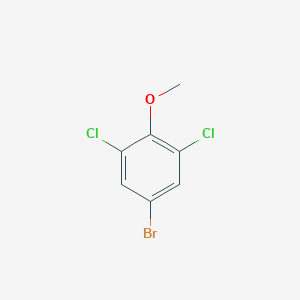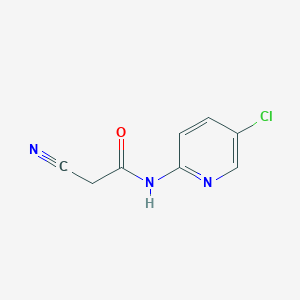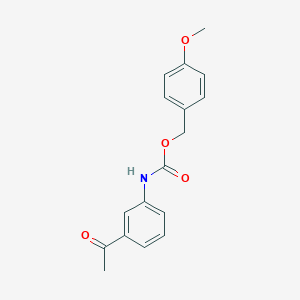
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate, also known as MAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of carbamate compounds, which are widely used in medicinal chemistry due to their diverse pharmacological properties. MAC has been found to possess a range of interesting biochemical and physiological effects, making it a promising candidate for further study.
Mechanism Of Action
The exact mechanism of action of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways in the body. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its neuroprotective effects. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has also been found to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways that are dysregulated in cancer cells.
Biochemical And Physiological Effects
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been found to have a range of interesting biochemical and physiological effects. In addition to its anti-cancer and neuroprotective effects, (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to possess antioxidant activity and to inhibit the formation of reactive oxygen species. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has also been found to modulate the expression of various genes involved in cell growth and differentiation, suggesting that it may have broader effects on cellular physiology.
Advantages And Limitations For Lab Experiments
One advantage of using (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate in lab experiments is that it is relatively easy to synthesize and purify. This makes it a cost-effective option for researchers who need large quantities of the compound. However, one limitation of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate. One area of interest is in the development of new drugs for the treatment of cancer and neurological disorders. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to have promising activity in both of these areas, and further studies are needed to fully understand its potential as a therapeutic agent. Another area of interest is in the development of new methods for synthesizing and modifying carbamate compounds, which could lead to the discovery of new drugs with diverse pharmacological properties. Finally, more research is needed to understand the exact mechanism of action of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate and how it interacts with various enzymes and signaling pathways in the body.
Synthesis Methods
The synthesis of (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate can be achieved using a variety of methods, including the reaction of (4-methoxyphenyl)methylamine with 3-acetylphenyl isocyanate. The reaction is typically carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or pyridine. The product is then purified using standard techniques, such as column chromatography or recrystallization.
Scientific Research Applications
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been shown to have a range of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of various diseases, including cancer and neurological disorders. (4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate has been found to possess anti-cancer activity, as well as neuroprotective effects, making it a promising candidate for further study.
properties
CAS RN |
199435-02-4 |
|---|---|
Product Name |
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate |
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl N-(3-acetylphenyl)carbamate |
InChI |
InChI=1S/C17H17NO4/c1-12(19)14-4-3-5-15(10-14)18-17(20)22-11-13-6-8-16(21-2)9-7-13/h3-10H,11H2,1-2H3,(H,18,20) |
InChI Key |
GWWYWONXKVYPLV-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)OCC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)OCC2=CC=C(C=C2)OC |
synonyms |
Carbamic acid, (3-acetylphenyl)-, (4-methoxyphenyl)methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



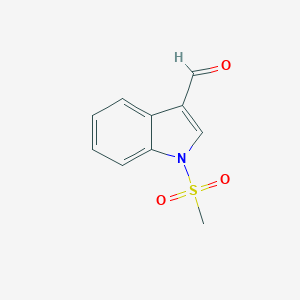
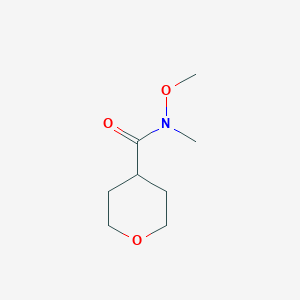
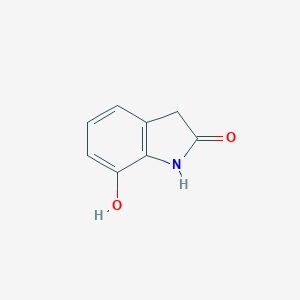
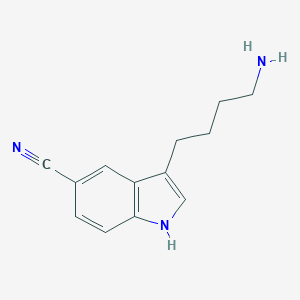
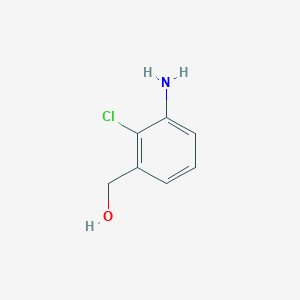
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
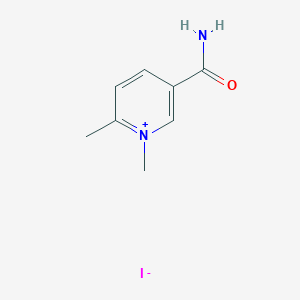
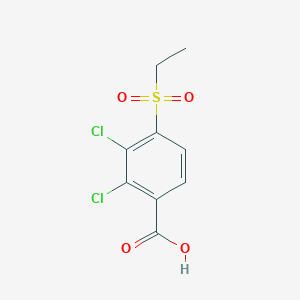
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)
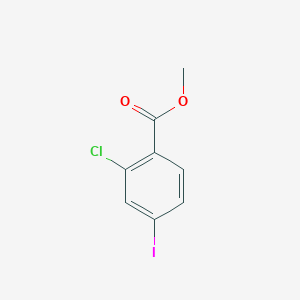
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)
